

Application Notes and Protocols for Oral Administration of AZD3839 in Rodents

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Compound of Interest

Compound Name: (Rac)-AZD3839

Cat. No.: B1148114

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

AZD3839 is a potent and selective inhibitor of the β -site amyloid precursor protein-cleaving enzyme 1 (BACE1), a key enzyme in the production of amyloid- β (A β) peptides.^[1] The accumulation of A β peptides in the brain is a central event in the pathogenesis of Alzheimer's disease.^[1] Consequently, BACE1 inhibitors like AZD3839 are investigated as potential disease-modifying therapies.^{[1][2]} This document provides detailed protocols for the oral administration of AZD3839 to rodents (mice and guinea pigs) based on preclinical studies, intended to guide researchers in pharmacology, pharmacokinetics, and pharmacodynamics studies.

I. Quantitative Data Summary

The following tables summarize the key quantitative data from studies involving the oral administration of AZD3839 in C57BL/6 mice and Dunkin-Hartley guinea pigs.

Table 1: Dosing Parameters for AZD3839 in Rodents

Species	Strain	Route of Administration	Doses (Single)	Doses (Repeated)	Vehicle Composition
Mouse	C57BL/6	Oral Gavage	80 and 160 $\mu\text{mol/kg}$ (35 and 69 mg/kg)[3]	100 $\mu\text{mol/kg}$ (43 mg/kg) twice daily for 7 days[3]	5% dimethylacetamide and 20% hydroxypropyl- β -cyclodextrin in 0.3 M gluconic acid, pH 3, or 0.3 M gluconic acid, pH 3, alone[3]
Guinea Pig	Dunkin-Hartley	Oral Gavage	100 and 200 $\mu\text{mol/kg}$ (43 and 86 mg/kg)[3]	Not Reported	20% hydroxypropyl- β -cyclodextrin in 0.3 M gluconic acid, pH 3[3]

Table 2: Pharmacodynamic Effects of a Single Oral Dose of AZD3839 in C57BL/6 Mice

Dose (μmol/kg)	Analyte	Tissue	Time Post-Dose	% Reduction vs. Vehicle (Mean ± S.E.)
80	Aβ40	Brain	1.5 h	~30% [3]
160	Aβ40	Brain	Up to 8 h	~50% (peak) [3]
80	Aβ40	Plasma	Prolonged	~60% [3]
160	Aβ40	Plasma	Up to 8 h	~60% (sustained) [3]
80	Aβ42	Brain	Followed Aβ40 pattern	Not specified
160	Aβ42	Brain	Followed Aβ40 pattern	Not specified

Table 3: Pharmacodynamic Effects of a Single Oral Dose of AZD3839 in Guinea Pigs

Dose (μmol/kg)	Analyte	Tissue	Time Post-Dose	% Reduction vs. Vehicle (Mean ± S.E.)
100	Aβ40	Brain	1.5 - 4.5 h	~20-30% [3]
200	Aβ40	Brain	Up to 8 h	~20-60% [3]
200	Aβ40	CSF	3 h	50% [3]

Table 4: Pharmacokinetic Parameters of AZD3839 in Rodents

Species	Parameter	Value
Mouse (C57BL/6)	Free Brain/Plasma Ratio	0.7[3]
Guinea Pig	Free Brain/Plasma Ratio	0.3[3]
Guinea Pig	Free CSF/Plasma Ratio	0.7[3]
Mouse	In vitro Unbound Fraction (Plasma)	3.2 ± 0.2%[3]
Guinea Pig	In vitro Unbound Fraction (Plasma)	20 ± 1.1%[3]
-	In vitro Unbound Fraction (Brain Tissue)	7.9%[3]

II. Experimental Protocols

A. Preparation of AZD3839 Formulation for Oral Gavage

This protocol is based on the vehicle formulations used in preclinical studies.[3]

Materials:

- AZD3839
- Dimethylacetamide (DMA)
- Hydroxypropyl-β-cyclodextrin (HPβCD)
- Gluconic acid (0.3 M solution)
- pH meter
- Sterile water for injection
- Vortex mixer
- Magnetic stirrer and stir bar

Procedure for Mouse Formulation (with DMA):

- Weigh the required amount of AZD3839.
- In a suitable container, add 5% (v/v) of the final desired volume of dimethylacetamide.
- Add the weighed AZD3839 to the DMA and vortex until fully dissolved.
- Add 20% (w/v) of the final desired volume of hydroxypropyl- β -cyclodextrin to the solution.
- Add 0.3 M gluconic acid to bring the solution to near the final volume.
- Adjust the pH of the solution to 3 using appropriate acids or bases if necessary.
- Bring the solution to the final volume with 0.3 M gluconic acid.
- Stir the solution until the HP β CD is fully dissolved and the solution is clear.

Procedure for Guinea Pig Formulation (without DMA):

- Weigh the required amount of AZD3839.
- In a suitable container, add 20% (w/v) of the final desired volume of hydroxypropyl- β -cyclodextrin to 0.3 M gluconic acid.
- Stir until the HP β CD is dissolved.
- Add the weighed AZD3839 to the solution.
- Stir until the AZD3839 is fully dissolved.
- Adjust the pH to 3 if necessary.
- Bring the solution to the final volume with 0.3 M gluconic acid.

B. Protocol for Oral Gavage Administration

Materials:

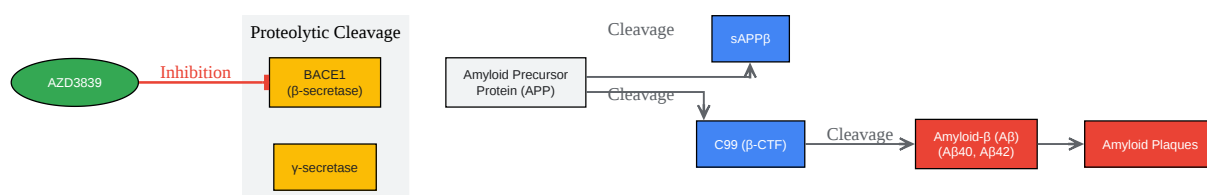
- Prepared AZD3839 dosing solution
- Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for guinea pigs, with a ball tip)
- Syringes (1 mL or appropriate size)
- Animal scale

Procedure:

- Animal Handling: Acclimatize the animals to the experimental conditions. Handle the animals gently to minimize stress.
- Dosage Calculation: Weigh each animal immediately before dosing to accurately calculate the volume of the dosing solution to be administered. The volume should be based on the specific mg/kg or $\mu\text{mol/kg}$ dose required. A common dosing volume for mice is 5-10 mL/kg.
- Gavage Procedure:
 - Securely restrain the animal. For mice, this can be done by scruffing the neck and back to immobilize the head and body.
 - Measure the gavage needle against the animal to determine the correct insertion depth (from the tip of the nose to the last rib).
 - Gently insert the gavage needle into the esophagus. The animal should swallow the needle as it is advanced. Do not force the needle.
 - Once the needle is in the correct position, slowly administer the dosing solution.
 - Carefully withdraw the needle.
 - Monitor the animal for any signs of distress or injury after the procedure.
- Post-Administration Monitoring: Observe the animals at regular intervals after dosing for any adverse effects. For pharmacokinetic and pharmacodynamic studies, tissue and fluid samples are collected at predetermined time points.[3]

III. Visualizations

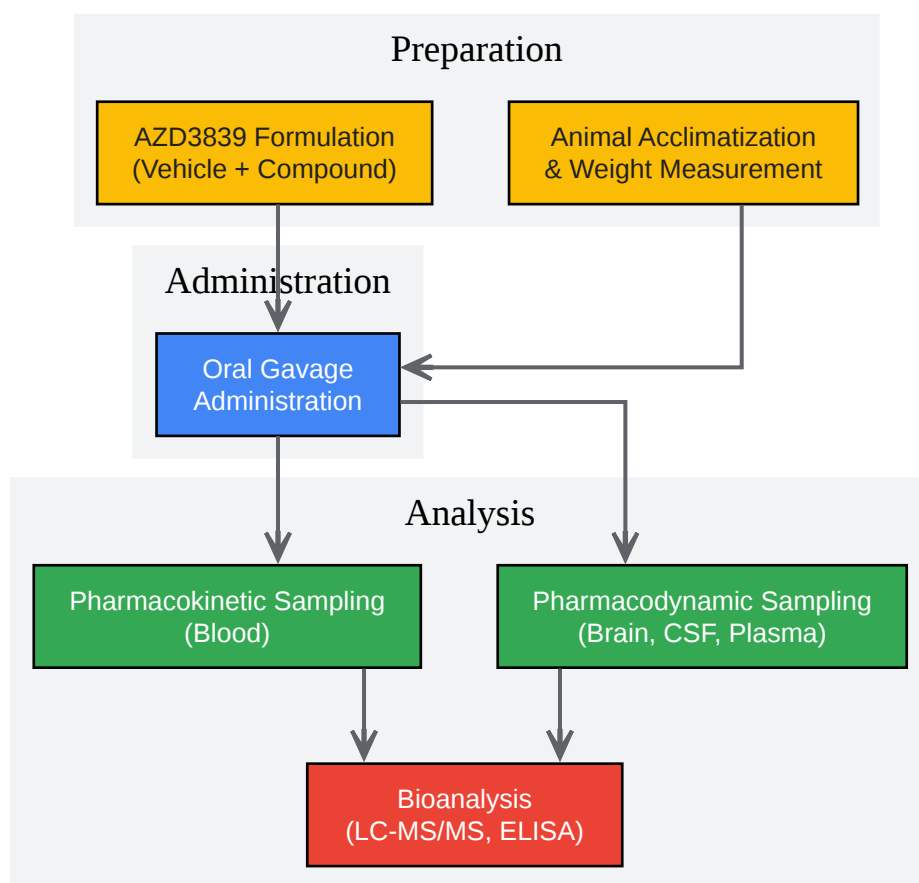
A. Signaling Pathway



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Caption: BACE1 inhibition pathway by AZD3839.

B. Experimental Workflow



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Caption: Experimental workflow for oral administration of AZD3839.

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References

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